molecular formula C3H6 B073919 Propene-d6 CAS No. 1517-52-8

Propene-d6

Cat. No.: B073919
CAS No.: 1517-52-8
M. Wt: 48.12 g/mol
InChI Key: QQONPFPTGQHPMA-QNYGJALNSA-N
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Description

Propene-d6, also known as deuterated propene, is a chemical compound with the molecular formula C3D6. It is an isotopologue of propene (C3H6) where all six hydrogen atoms are replaced by deuterium atoms. Deuterium is a stable isotope of hydrogen with an additional neutron, making it twice as heavy as the common hydrogen isotope. This substitution results in a compound with unique physical and chemical properties, making it valuable in various scientific research applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

Propene-d6 can be synthesized through several methods. One common approach involves the deuteration of propene. This process typically involves the reaction of propene with deuterium gas (D2) in the presence of a catalyst such as palladium on carbon (Pd/C). The reaction is carried out under controlled conditions of temperature and pressure to ensure complete deuteration of the propene molecule.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of deuterated precursors. For example, deuterated ethanol (C2D5OD) can be converted to this compound through a series of chemical reactions, including dehydration and dehydrogenation. These processes are optimized to achieve high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Propene-d6 undergoes various chemical reactions similar to its non-deuterated counterpart, propene. These reactions include:

    Oxidation: this compound can be oxidized to form deuterated propylene oxide (C3D6O) or deuterated acrolein (C3D4O).

    Reduction: Reduction of this compound can yield deuterated propane (C3D8).

    Substitution: Halogenation reactions can replace one or more deuterium atoms with halogen atoms, resulting in compounds such as deuterated 1-bromopropane (C3D5Br).

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and ozone (O3).

    Reduction: Catalytic hydrogenation using catalysts like palladium or platinum.

    Substitution: Halogenation can be achieved using reagents such as bromine (Br2) or chlorine (Cl2) under controlled conditions.

Major Products

The major products formed from these reactions include deuterated derivatives of propene, such as deuterated propylene oxide, deuterated acrolein, and deuterated propane .

Scientific Research Applications

Propene-d6 is widely used in scientific research due to its unique properties. Some of its applications include:

Mechanism of Action

The mechanism of action of propene-d6 involves the interaction of its deuterium atoms with various molecular targets. In chemical reactions, the presence of deuterium can influence reaction rates and pathways due to the kinetic isotope effect. This effect arises from the difference in bond strength between carbon-deuterium (C-D) and carbon-hydrogen (C-H) bonds, with C-D bonds being stronger and less reactive. This property is exploited in studies of reaction mechanisms and in the design of deuterium-labeled drugs to enhance their stability .

Comparison with Similar Compounds

Propene-d6 is unique compared to other similar compounds due to the presence of deuterium atoms. Some similar compounds include:

    Propene (C3H6): The non-deuterated form of propene, which is more reactive due to the presence of hydrogen atoms.

    Deuterated Ethylene (C2D4): Another deuterated hydrocarbon with different chemical properties and applications.

    Deuterated Butene (C4D8): A larger deuterated hydrocarbon with distinct reactivity and uses.

The uniqueness of this compound lies in its specific isotopic composition, which imparts unique physical and chemical properties, making it valuable for specialized applications in research and industry .

Properties

IUPAC Name

1,1,2,3,3,3-hexadeuterioprop-1-ene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H6/c1-3-2/h3H,1H2,2H3/i1D2,2D3,3D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQONPFPTGQHPMA-QNYGJALNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C(=C([2H])C([2H])([2H])[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80164851
Record name Propene-d6
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80164851
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

48.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1517-52-8
Record name Propene-d6
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001517528
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Propene-d6
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80164851
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1517-52-8
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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